1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a trans-cinnamyl (3-phenylprop-2-en-1-yl) moiety.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(E)-3-phenylprop-2-enyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-22(21,17-9-10-17)19-13-5-12-18(14-15-19)11-4-8-16-6-2-1-3-7-16/h1-4,6-8,17H,5,9-15H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSQPKUNMFETMX-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane typically involves multiple steps. One common method starts with the preparation of cyclopropanesulfonyl chloride, which is then reacted with appropriate amines and other reagents to form the desired diazepane derivative . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It can be used to study the interactions of sulfonyl-containing compounds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The diazepane ring may also interact with specific binding sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
(a) 1-[(2E)-3-Phenylprop-2-en-1-yl]-1,4-Diazepane
(b) 1-(Pyridin-3-yl)-1,4-Diazepane
- Structure : Features a pyridine ring instead of the cinnamyl and sulfonyl groups.
- Pharmacological Relevance : Binds to nicotinic acetylcholine receptors via interactions with the pyridine ring and diazepane core .
- Key Differences :
Functional Group Analogs
(a) N-(4-Fluorophenyl)-N-[(2E)-3-Phenylprop-2-en-1-yl]Urea ()
- Structure : Urea-linked cinnamyl and fluorophenyl groups.
- Physical Properties :
- Key Differences :
(b) 3-(3-Chlorophenyl)-1H-Pyrazol-4-yl-1,4-Diazepane ()
- Structure : Combines a chlorophenylpyrazole with the 1,4-diazepane core.
- Pharmacological Activity :
- Key Differences :
- The chlorophenylpyrazole group enhances receptor selectivity but reduces metabolic stability compared to cyclopropanesulfonyl-cinnamyl derivatives.
Key Observations :
- Sulfonylation and alkylation are common steps for 1,4-diazepane derivatives, but yields vary with substituent steric and electronic effects.
- Chromatography (e.g., Al₂O₃) is critical for purifying oily products .
Pharmacological and Physicochemical Trends
- Cyclopropanesulfonyl Group : Enhances metabolic stability by resisting oxidative degradation compared to urea or ester groups .
- Cinnamyl vs. Aryl Substitutents : The trans-cinnamyl group improves membrane permeability due to its planar structure, whereas bulkier substituents (e.g., diphenylmethyl) reduce solubility .
- Receptor Binding : Pyridine or chlorophenyl groups favor specific receptor interactions (e.g., 5-HT7 or nicotinic), while sulfonamides may target sulfotransferase enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
